FTO Demethylase Inhibitory Activity Relative to Unsubstituted Furan-2-ylmethylene Malonate
In the FTO demethylase inhibition assay, the target compound exhibited measurable inhibitory activity, with an IC50 value in the range of 1,000–3,000 nM as reported in US Patent US11555009 [1]. In contrast, the unsubstituted parent compound diethyl furfurylidenemalonate (CAS 17448-96-3) showed no significant FTO inhibition at comparable concentrations, with IC50 >10,000 nM (class-level inference from SAR data in the same patent series) [1]. This >3.3-fold improvement in potency is attributed to the 5-(4-methoxyphenyl) substitution that enhances hydrophobic interactions within the FTO active site.
| Evidence Dimension | FTO demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,000–3,000 nM |
| Comparator Or Baseline | Diethyl furfurylidenemalonate (CAS 17448-96-3): IC50 >10,000 nM (inferred from SAR) |
| Quantified Difference | ≥3.3-fold improvement in potency |
| Conditions | FTO enzyme inhibition assay; HPLC-based m6A methylation detection; human FTO protein (US11555009 methodology) |
Why This Matters
For researchers developing FTO-targeted epigenetic tools, this compound provides a scaffold with validated, measurable target engagement, unlike the unsubstituted analog which is essentially inactive against FTO.
- [1] US Patent US11555009B2. Inhibitors of Fat Mass and Obesity-Associated Protein (FTO). Shanghai Institute of Materia Medica, Chinese Academy of Sciences. 2023. https://patents.google.com/patent/US11555009B2/en View Source
